![molecular formula C15H17BrN4O2 B2912574 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone CAS No. 2380140-99-6](/img/structure/B2912574.png)
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized through a unique method and has shown promising results in various biochemical and physiological experiments. In
作用機序
The mechanism of action of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes in the body, which can lead to the suppression of certain physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone have been studied extensively. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have potential in the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone in lab experiments include its high potency, specificity, and selectivity. However, the limitations of using this compound include its high cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the research and development of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone. These include:
1. Further exploring the mechanism of action of the compound to better understand its potential applications.
2. Developing new methods for synthesizing the compound to make it more cost-effective and widely available.
3. Investigating the potential of the compound in the treatment of various diseases, including cancer and neurological disorders.
4. Developing new materials based on the properties of the compound for use in various fields, including nanotechnology.
5. Conducting further studies to determine the toxicity and safety profile of the compound.
In conclusion, [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a chemical compound that has shown significant potential in various scientific research applications. The compound has been synthesized through a unique method and has shown promising results in various biochemical and physiological experiments. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and using it.
合成法
The synthesis of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a complex process that involves several steps. The synthesis starts with the reaction of 3-bromo-4-pyridinol and 1-pyrrolidinecarboxylic acid to form 3-(3-bromopyridin-4-yl)oxypyrrolidine. This intermediate is then reacted with 1,5-dimethyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxaldehyde to form the final product.
科学的研究の応用
The chemical compound [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone has shown significant potential in various scientific research applications. The compound has been used in the development of new drugs and has shown promising results in the treatment of various diseases. It has also been used in the development of new materials and has shown potential in the field of nanotechnology.
特性
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-10-7-13(18-19(10)2)15(21)20-6-4-11(9-20)22-14-3-5-17-8-12(14)16/h3,5,7-8,11H,4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPTTXOUHUKXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2912491.png)
![1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2912492.png)
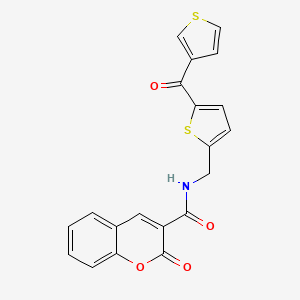
![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B2912494.png)

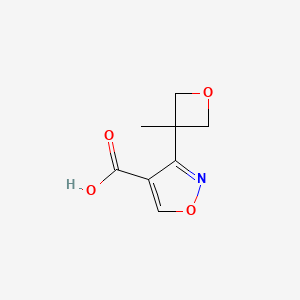
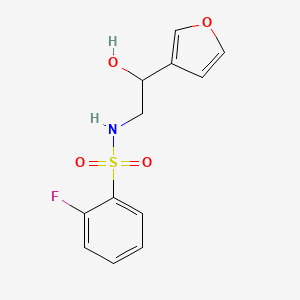


![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
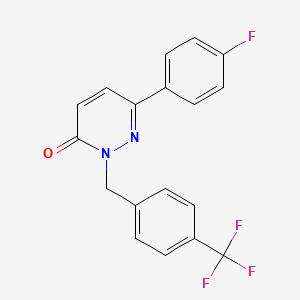
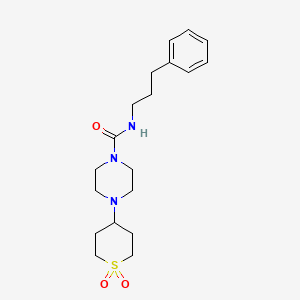

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)